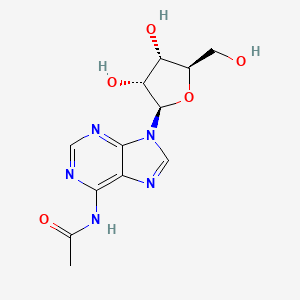

N-Acetyladenosine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O5/c1-5(19)16-10-7-11(14-3-13-10)17(4-15-7)12-9(21)8(20)6(2-18)22-12/h3-4,6,8-9,12,18,20-21H,2H2,1H3,(H,13,14,16,19)/t6-,8-,9-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLVJTURCPWLTP-WOUKDFQISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647825 | |

| Record name | N-Acetyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16265-37-5 | |

| Record name | N-Acetyladenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16265-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016265375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Acetyladenosine: An Enigmatic Player in the Biological Realm

Preliminary Findings and Current Research Gaps

N-Acetyladenosine, a modified purine nucleoside, has emerged as a molecule of interest at the intersection of RNA biology, cellular signaling, and therapeutics. While research has begun to shed light on its existence and potential roles, a comprehensive understanding of its biological significance remains largely uncharted territory. This technical overview consolidates the current, albeit limited, scientific knowledge on this compound and highlights the significant gaps that future research must address.

Core Concepts: A Modified Nucleoside with Potential

This compound is structurally an adenosine molecule with an acetyl group attached to the N6 position of the adenine base. This modification, while seemingly minor, has the potential to significantly alter the molecule's chemical properties, including its ability to form hydrogen bonds and interact with proteins and nucleic acids.

The most definitive biological role for this compound to date is its identification as a component of transfer RNA (tRNA) in the hyperthermophilic archaeon Methanopyrus kandleri[1]. This discovery suggests a crucial function in stabilizing tRNA structure and function in organisms that thrive in extreme temperatures. The acetylation may contribute to the thermal stability of tRNA, ensuring the fidelity of protein synthesis under harsh conditions.

Beyond its role in archaeal tRNA, this compound is recognized as an adenosine analog. This classification places it within a broad family of compounds known for their diverse physiological effects, including vasodilation and potential anti-cancer properties[2]. However, the specific contributions of the N-acetyl group to these activities are not well-defined.

Unanswered Questions and Future Directions

Despite these initial findings, a deep dive into the biological significance of this compound reveals more questions than answers. The following sections delineate the major knowledge gaps that hinder a complete understanding of this molecule.

Signaling Pathways: A Black Box

A critical area requiring investigation is the role of this compound in cellular signaling. Currently, there is no direct evidence to implicate this compound as a primary signaling molecule in any known pathway. While adenosine is a well-established signaling nucleoside that acts through four G protein-coupled receptor subtypes (A1, A2A, A2B, and A3), the interaction of this compound with these receptors has not been thoroughly characterized. It is plausible that the N-acetyl group could either enhance or inhibit binding to these receptors, or even direct the molecule to entirely different protein targets.

To elucidate its role in signaling, future research should focus on:

-

Receptor Binding Assays: To determine the binding affinity and selectivity of this compound for each of the adenosine receptor subtypes.

-

Downstream Signaling Studies: To investigate whether this compound binding to any receptor activates or inhibits downstream signaling cascades, such as the modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels.

Quantitative Biology: The Missing Numbers

A significant hurdle in understanding the physiological relevance of this compound is the near-complete absence of quantitative data. To build a comprehensive biological profile, the following parameters are essential:

-

Enzyme Kinetics: The enzymes responsible for the biosynthesis (acetylation of adenosine) and degradation (deacetylation of this compound) are currently unknown. Identifying these enzymes and characterizing their kinetics (Km and Vmax) is fundamental to understanding the regulation of this compound levels in the cell.

-

Cellular and Tissue Concentrations: While a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in biological samples has been reported, comprehensive data on its endogenous concentrations in various cell types and tissues, under both physiological and pathological conditions, are lacking. Such data would provide crucial context for its potential biological roles.

Table 1: Quantitative Data for this compound (Currently Unavailable)

| Parameter | Value | Organism/Cell Type | Experimental Conditions | Reference |

| Binding Affinity (Kd/Ki) | ||||

| Adenosine Receptor A1 | Not Reported | |||

| Adenosine Receptor A2A | Not Reported | |||

| Adenosine Receptor A2B | Not Reported | |||

| Adenosine Receptor A3 | Not Reported | |||

| Other Protein Targets | Not Reported | |||

| Enzyme Kinetics | ||||

| Synthesizing Enzyme(s) | Not Reported | |||

| Degrading Enzyme(s) | Not Reported | |||

| Cellular/Tissue Concentration | Not Reported |

Experimental Methodologies: A Need for Specific Protocols

While general protocols for studying nucleosides are available, their specific application and optimization for this compound are not documented. The development of robust and validated experimental protocols is essential for reproducible research in this area. Key areas for protocol development include:

-

Quantification in Biological Matrices: A detailed and standardized LC-MS/MS protocol for the sensitive and accurate quantification of this compound in various biological samples, including cell lysates, tissues, and biofluids.

-

Cell-Based Assays: Protocols for assessing the biological effects of this compound in cell culture models. This includes, but is not limited to, cell viability assays (e.g., MTT, MTS), proliferation assays, and functional assays relevant to its potential roles (e.g., vasodilation in endothelial cell models, anti-inflammatory effects in immune cells).

-

tRNA Analysis: A specific protocol for the isolation of tRNA, enzymatic digestion, and subsequent analysis by LC-MS/MS to detect and quantify this compound as a tRNA modification.

Visualizing the Unknown: Hypothetical Pathways and Workflows

Given the current lack of concrete data, any visualization of signaling pathways or experimental workflows involving this compound would be purely speculative. However, to guide future research, we can propose hypothetical models based on the known biology of adenosine and other acetylated molecules.

A Call to Action for the Research Community

The study of this compound is in its infancy. The tantalizing discovery of its presence in archaeal tRNA and its classification as an adenosine analog suggest a rich and unexplored area of biology. To unlock the secrets of this enigmatic molecule, a concerted effort from the scientific community is required. The development of specific molecular tools, the establishment of robust experimental protocols, and the systematic collection of quantitative data will be paramount in transforming this compound from a biological curiosity into a well-understood component of the cellular machinery. This endeavor holds the promise of not only expanding our fundamental knowledge of biological processes but also potentially paving the way for new therapeutic strategies.

References

The Enigmatic Acetylation: A Technical Guide to the Discovery of N-Acetyladenosine in Archaeal tRNA

Published: November 27, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The discovery of post-transcriptional modifications in transfer RNA (tRNA) has unveiled a complex layer of regulation in protein synthesis. Among these, N-acetyladenosine (ac6A) represents a less-explored modification within the archaeal domain of life. This technical guide provides a comprehensive overview of the initial discovery of ac6A in the tRNA of the hyperthermophilic methanogen Methanopyrus kandleri. It details the experimental methodologies employed for the identification of this modified nucleoside and presents the available data in a structured format. Furthermore, this document explores the current understanding of the biosynthesis and potential functional roles of ac6A in archaea, highlighting significant knowledge gaps that present opportunities for future research. Visualizations of the experimental workflow are provided to facilitate a deeper understanding of the discovery process.

Introduction

Post-transcriptional modifications of tRNA are crucial for maintaining its structural integrity, stability, and decoding functions during translation.[1] In the domain Archaea, tRNAs are often heavily modified, an adaptation thought to be essential for survival in extreme environments. While numerous archaeal tRNA modifications have been extensively characterized, the acetylation of adenosine at the N6 position (this compound, ac6A) remains a more enigmatic modification.

The first and, to date, primary report of this compound in archaeal tRNA was in the hyperthermophilic methanogen Methanopyrus kandleri, an organism with an optimal growth temperature of 98°C.[1] This discovery was significant as it expanded the known repertoire of tRNA modifications in archaea and suggested a potential role in the thermal stability of tRNA. This guide will delve into the technical aspects of this discovery and the current state of knowledge regarding ac6A in archaea.

The Discovery of this compound in Methanopyrus kandleri

The seminal discovery of this compound in archaea was the result of a systematic analysis of the unfractionated tRNA of Methanopyrus kandleri.[1] This investigation aimed to characterize the full spectrum of modified nucleosides in this unique organism. The primary analytical technique employed was liquid chromatography-mass spectrometry (LC-MS), a powerful method for separating and identifying the components of complex biological mixtures.

Quantitative Data

Table 1: Modified Nucleosides Identified in Methanopyrus kandleri tRNA

| Modified Nucleoside | Abbreviation | Status |

| This compound | ac6A | Newly Identified |

| Four Uncharacterized Nucleosides | - | Newly Identified |

| Other Known Modified Nucleosides | - | Present |

Note: A comprehensive list and quantification of all modified nucleosides from this study are not detailed in the available literature.

Experimental Protocols

The identification of this compound in archaeal tRNA relied on a multi-step experimental workflow. The following protocols are representative of the methodologies used for the discovery and analysis of modified nucleosides in RNA.

tRNA Isolation and Purification

Total tRNA was extracted from Methanopyrus kandleri cells. A generalized protocol for tRNA isolation from archaeal cells is as follows:

-

Cell Lysis: Archaeal cells are harvested and lysed, typically using a combination of enzymatic (e.g., lysozyme) and chemical (e.g., detergents like SDS) methods in a suitable buffer.

-

Phenol-Chloroform Extraction: The cell lysate is subjected to phenol-chloroform extraction to remove proteins and other cellular debris, leaving nucleic acids in the aqueous phase.

-

RNA Precipitation: Total RNA is precipitated from the aqueous phase using ethanol or isopropanol in the presence of a high concentration of salt.

-

tRNA Enrichment: The small molecular weight tRNA is separated from larger RNA species like ribosomal RNA (rRNA) and messenger RNA (mRNA) using size-exclusion chromatography or anion-exchange chromatography.

Enzymatic Digestion of tRNA to Nucleosides

The purified tRNA is enzymatically hydrolyzed to its constituent nucleosides for analysis by LC-MS.

-

Nuclease P1 Digestion: The tRNA sample is incubated with nuclease P1, an endonuclease that cleaves the phosphodiester bonds in RNA to yield 5'-mononucleotides.

-

Bacterial Alkaline Phosphatase Treatment: Subsequently, bacterial alkaline phosphatase is added to the mixture to remove the 5'-phosphate group from the mononucleotides, resulting in a mixture of free nucleosides.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The resulting nucleoside mixture is then analyzed by LC-MS.

-

Chromatographic Separation: The nucleosides are separated using reversed-phase high-performance liquid chromatography (HPLC). A gradient of a mobile phase (e.g., a mixture of an aqueous buffer like ammonium acetate and an organic solvent like acetonitrile) is used to elute the nucleosides from the column based on their hydrophobicity.

-

Mass Spectrometry Detection: The eluting nucleosides are introduced into a mass spectrometer. Electrospray ionization (ESI) is a common method for generating ions from the nucleosides. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), allowing for the identification of the canonical and modified nucleosides.

-

Structural Characterization: Tandem mass spectrometry (MS/MS) can be used to fragment the ions of interest, providing structural information that confirms the identity of the modified nucleoside. For this compound, this would involve identifying the characteristic fragmentation pattern of the adenosine base with an attached acetyl group.

Visualization of Experimental Workflow

The logical flow of the experimental process for the discovery of this compound can be visualized as follows:

Biosynthesis of this compound in Archaea

The biosynthetic pathway for this compound in archaeal tRNA has not yet been elucidated. It is hypothesized to involve an acetyltransferase enzyme that utilizes acetyl-CoA as a donor to modify an adenosine residue within a tRNA molecule. However, the specific enzyme responsible for this modification in M. kandleri or any other archaeon has not been identified.

The logical relationship for a putative biosynthetic pathway is depicted below.

Potential Functional Roles and Signaling Pathways

The functional significance of this compound in archaeal tRNA is currently unknown. In hyperthermophiles like M. kandleri, it is plausible that ac6A contributes to the thermostability of the tRNA structure, protecting it from degradation at high temperatures. Acetylation could potentially alter the hydrogen bonding capacity of the adenosine base, thereby influencing tRNA folding and interactions with other components of the translational machinery.

To date, no specific signaling pathways involving this compound in archaea have been described. Research into the function of this modification is a promising area for future investigation.

Conclusion and Future Directions

The discovery of this compound in the tRNA of Methanopyrus kandleri has added a new dimension to the complex world of archaeal RNA modifications. While the initial identification was a significant step, this technical guide highlights that our understanding of ac6A in archaea is still in its infancy. Key areas for future research include:

-

Quantitative Analysis: Determining the abundance and specific tRNA species that contain ac6A in M. kandleri and other archaea.

-

Biosynthesis: Identifying and characterizing the acetyltransferase(s) responsible for ac6A formation.

-

Functional Characterization: Investigating the role of ac6A in tRNA stability, decoding, and the overall fitness of archaea, particularly under extreme conditions.

-

Distribution: Surveying a broader range of archaeal species to determine the phylogenetic distribution of this modification.

Addressing these questions will not only illuminate the biological role of this specific modification but also provide deeper insights into the adaptive strategies of life in extreme environments, with potential implications for biotechnology and the development of novel therapeutics.

References

N-Acetyladenosine in Methanopyrus kandleri: A Technical Guide to a Novel tRNA Modification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methanopyrus kandleri, a hyperthermophilic methanogenic archaeon, thrives in extreme environments, with an optimal growth temperature of 98°C. The stability of its cellular machinery, particularly its nucleic acids, is of significant scientific interest. Transfer RNA (tRNA) molecules in such organisms are often heavily modified post-transcriptionally to maintain their structural integrity and function at high temperatures. A notable discovery in M. kandleri is the identification of N-acetyladenosine (ac⁶A), a novel modified nucleoside found within its tRNA.[1] This technical guide provides a comprehensive overview of this compound in M. kandleri, including its discovery, presumed function, and detailed experimental protocols for its identification and characterization. This document is intended to serve as a valuable resource for researchers investigating tRNA modifications, hyperthermophile biology, and potential targets for drug development.

Introduction

Methanopyrus kandleri is a unique microorganism, holding the record for growth at the highest temperature of any known life form. Its ability to survive and proliferate under such extreme conditions is largely attributed to molecular adaptations that enhance the stability of its proteins and nucleic acids. Post-transcriptional modifications of tRNA are critical for their correct folding, stability, and function in protein synthesis.[2][3] In hyperthermophiles, these modifications are particularly abundant and are thought to be a key strategy for preventing tRNA denaturation.[2]

The discovery of this compound in the tRNA of M. kandleri added a new member to the growing family of modified nucleosides.[1] This finding is significant as it highlights the unique biochemical strategies employed by hyperthermophiles to adapt to their environment. The acetylation of adenosine at the N⁶ position is a modification that likely contributes to the thermostability of the tRNA molecule, potentially by influencing base stacking interactions or the overall tRNA conformation.

This guide will detail the methodologies used for the discovery and analysis of this compound and provide a framework for future research into its biosynthesis, precise location within tRNA molecules, and its specific role in the biology of M. kandleri.

Discovery and Putative Function

This compound was first identified in the unfractionated tRNA of Methanopyrus kandleri through analysis by liquid chromatography-mass spectrometry (LC-MS). This study revealed an exceptionally diverse population of modified nucleosides in M. kandleri tRNA, suggesting complex adaptation to its hyperthermophilic lifestyle.

While the precise function of this compound in M. kandleri has not been experimentally determined, it is widely presumed that, like other tRNA modifications in hyperthermophiles, it plays a crucial role in the structural stabilization of the molecule. Modifications in the core of the tRNA are known to be critical for maintaining the L-shaped tertiary structure essential for its function in translation. Acetylation could enhance the hydrophobicity of adenosine, contributing to more stable stacking interactions within the tRNA structure.

Quantitative Data

To date, specific quantitative data on the abundance of this compound relative to other nucleosides in the tRNA of M. kandleri has not been published in the accessible scientific literature. The initial discovery was qualitative, focusing on the identification of this novel nucleoside. For researchers aiming to quantify this compound, the following table provides a template for data presentation.

| Modified Nucleoside | Abbreviation | Molar Ratio (Modified/Total Nucleosides) | Standard Deviation |

| This compound | ac⁶A | Data not available | Data not available |

| Other identified modifications |

Experimental Protocols

The following protocols are representative of the methodologies used for the isolation and analysis of modified nucleosides from hyperthermophilic archaea. These are generalized protocols and may require optimization for specific laboratory conditions and equipment.

tRNA Isolation from Methanopyrus kandleri

Isolation of intact tRNA from a hyperthermophile like M. kandleri requires robust cell lysis methods and procedures to prevent RNA degradation.

Materials:

-

Methanopyrus kandleri cell pellet

-

Lysis Buffer: 10 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1% SDS

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1, pH 4.5)

-

3 M Sodium Acetate (pH 5.2)

-

Isopropanol

-

70% Ethanol (prepared with DEPC-treated water)

-

Nuclease-free water

Procedure:

-

Resuspend the frozen cell pellet in ice-cold Lysis Buffer.

-

Perform mechanical lysis, for example, by bead beating or sonication, while keeping the sample on ice to prevent overheating.

-

Add an equal volume of acid phenol:chloroform:isoamyl alcohol, vortex vigorously for 1 minute, and incubate at room temperature for 10 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.

-

Carefully transfer the upper aqueous phase to a new nuclease-free tube.

-

Repeat the phenol:chloroform:isoamyl alcohol extraction until the interphase is clean.

-

To the final aqueous phase, add 0.1 volumes of 3 M sodium acetate and 1 volume of isopropanol.

-

Precipitate the RNA at -20°C for at least 1 hour.

-

Pellet the RNA by centrifugation at 16,000 x g for 30 minutes at 4°C.

-

Wash the pellet with 70% ethanol.

-

Air-dry the pellet and resuspend in nuclease-free water.

-

(Optional) Purify the tRNA fraction from total RNA using anion-exchange chromatography or size-exclusion chromatography.

Enzymatic Hydrolysis of tRNA to Nucleosides

Complete enzymatic digestion is crucial for accurate nucleoside analysis.

Materials:

-

Purified tRNA (approximately 10 µg)

-

Nuclease P1 (from Penicillium citrinum)

-

Bacterial Alkaline Phosphatase (BAP)

-

500 mM Tris-HCl (pH 8.0), 10 mM MgCl₂

-

Nuclease-free water

Procedure:

-

In a microcentrifuge tube on ice, combine 10 µg of tRNA with nuclease-free water to a final volume of 20 µL.

-

Add 2.5 µL of a solution containing 500 mM Tris-HCl (pH 8.0) and 10 mM MgCl₂.

-

Add 1 µL of Nuclease P1 (e.g., 1 U/µL).

-

Incubate at 37°C for 2 hours.

-

Add 1 µL of Bacterial Alkaline Phosphatase (e.g., 1 U/µL).

-

Incubate at 37°C for an additional 1 hour.

-

The resulting mixture of nucleosides is ready for LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is the gold standard for the separation and identification of modified nucleosides.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size)

-

Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Orbitrap) with an electrospray ionization (ESI) source.

LC Conditions (Example):

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 0% to 40% B over 20 minutes.

-

Flow Rate: 0.2 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Full scan for initial identification, followed by tandem MS (MS/MS) for structural confirmation. For quantification, Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument is often used.

-

Collision Energy: Optimized for the specific nucleoside of interest. The fragmentation of this compound would be expected to yield a characteristic loss of the ribose moiety and the acetyl group.

Visualizations

Workflow for Discovery of Novel tRNA Modifications

The following diagram illustrates a generalized workflow for the discovery and characterization of a novel modified nucleoside, such as this compound, from a microorganism.

Caption: Workflow for the discovery of novel tRNA modifications.

Presumed Biosynthetic Logic

While the specific enzymes are unknown, the biosynthesis of this compound in tRNA likely involves the acetylation of an adenosine residue that is already incorporated into the tRNA polymer.

Caption: Hypothesized biosynthesis of this compound in tRNA.

Future Directions

The discovery of this compound in M. kandleri opens up several avenues for future research:

-

Identification of the Biosynthetic Enzyme: Identifying the tRNA acetyltransferase responsible for this modification would be a significant step forward. This could be achieved through genomic analysis to find candidate acetyltransferase genes, followed by in vitro assays with recombinant enzymes and tRNA substrates.

-

Positional Mapping: Determining the exact position(s) of this compound within the various tRNA species of M. kandleri is crucial for understanding its structural role. This can be accomplished using RNA sequencing-based methods or mass spectrometry of tRNA fragments.

-

Functional Characterization: In vivo studies using genetically modified strains of archaea (if a tractable system can be developed for M. kandleri or a related organism) lacking the this compound modification would be invaluable for elucidating its precise function in tRNA stability and translation efficiency at high temperatures.

-

Distribution in Other Organisms: Investigating the presence of this compound in other hyperthermophiles and archaea would provide insights into its evolutionary significance and its role as a biomarker for extreme life.

Conclusion

This compound is a fascinating example of the molecular adaptations that enable life to thrive in extreme environments. While its discovery in Methanopyrus kandleri has been established, a great deal remains to be learned about its biosynthesis, function, and distribution. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further investigate this and other novel RNA modifications, ultimately contributing to our understanding of the fundamental principles of molecular stability and the diversity of life on Earth.

References

- 1. N6-Acetyladenosine: a new modified nucleoside from Methanopyrus kandleri tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tRNA Modifications: Impact on Structure and Thermal Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transfer RNA Modification Enzymes from Thermophiles and Their Modified Nucleosides in tRNA - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of N-Acetyladenosine.

N-Acetyladenosine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and biological significance of this compound (ac6A). This compound is a modified nucleoside, an adenosine analog, that has garnered interest in various research fields, including oncology and molecular biology.[1][] This document serves as a comprehensive resource, consolidating key data and methodologies to facilitate further investigation and application of this compound.

Core Physical and Chemical Properties

This compound is characterized by the addition of an acetyl group to the exocyclic amine of the adenine base.[3] This modification influences its chemical behavior and biological activity. The fundamental properties of this compound are summarized below.

Tabulated Physical and Chemical Data

The following table outlines the key quantitative properties of this compound for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅N₅O₅ | [3][4] |

| Molecular Weight | 309.28 g/mol | |

| CAS Number | 16265-37-5 | |

| Appearance | White to Off-white Powder | |

| Density (Predicted) | 1.87 ± 0.1 g/cm³ | |

| pKa (Predicted) | 9.48 ± 0.43 | |

| XLogP3 | -1.8 | |

| Monoisotopic Mass | 309.10731860 Da | |

| Solubility | Soluble in DMSO (100 mg/mL), DMF, Ethanol, Methanol. | |

| Storage Conditions | Store at -20°C. For stock solutions, stable for 6 months at -80°C and 1 month at -20°C. |

Experimental Protocols and Methodologies

This section details the experimental procedures for the synthesis and analysis of this compound, compiled from various sources.

Synthesis of this compound

A common method for the synthesis of this compound involves the regioselective alkylation of N⁶-acetyl-2',3',5'-tri-O-acetyladenosine. A general procedure is outlined below:

-

Acetylation of Adenosine: Adenosine is treated with acetic anhydride in pyridine at an elevated temperature. This reaction yields a mixture of acetylated products.

-

Selective N-deacetylation: A simple and efficient route involves the selective N-deacetylation of pentaacetylated adenosine. This can be achieved using methanol in the presence of imidazole at room temperature.

-

Alkylation: The resulting N⁶-acetyl-2',3',5'-tri-O-acetyladenosine can then be alkylated with alkyl halides under basic conditions.

-

Deprotection: The acetyl groups on the ribose sugar are removed by treatment with a methanolic ammonia solution (e.g., 7 M NH₃ in MeOH) at room temperature for approximately 48 hours.

-

Purification: The final product, this compound, can be purified using standard chromatographic techniques.

Analytical Techniques

The characterization and quantification of this compound rely on several analytical methods.

2.2.1. Mass Spectrometry (MS)

High-resolution mass spectrometry is employed for the exact mass determination of this compound.

-

Sample Preparation: The purified this compound is dissolved in a suitable solvent, often water or a methanol/water mixture.

-

Ionization: Electrospray ionization (ESI) is a common technique used for generating ions of the molecule.

-

Analysis: The sample is directly infused into the mass spectrometer (e.g., an Orbitrap). The monoisotopic mass is then measured with high accuracy. For quantitative analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used, often in Multiple Reaction Monitoring (MRM) mode. For modified nucleosides like N⁶-methyladenosine, a precursor ion is selected and fragmented, and a specific product ion is monitored for quantification. A similar principle applies to this compound.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are crucial for the structural elucidation of this compound.

-

Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.

-

Data Acquisition: 1D ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz).

-

Spectral Interpretation: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum provide information about the protons in the molecule. The ¹³C NMR spectrum reveals the carbon skeleton. These data are compared with known spectra of related compounds to confirm the structure.

2.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used for the detection and quantification of this compound, particularly in HPLC analysis. Adenosine, the parent compound, has absorption maxima at approximately 206 nm and 258 nm. The acetylation at the N⁶ position is expected to slightly alter the UV absorption spectrum.

Biological Activity and Signaling Pathways

This compound is an adenosine analog and is reported to exhibit biological activities characteristic of this class of compounds.

Biological Function

-

Antitumor Activity: As a nucleoside analog, this compound has been shown to inhibit the growth of malignant cells and induce apoptosis. This makes it a candidate for investigation in targeted chemotherapy protocols. Other N⁶-substituted adenosines have also been studied for their growth-inhibitory effects in cancer cell lines.

-

Vasodilator Properties: Adenosine analogs are generally known to act as smooth muscle vasodilators.

-

Natural Occurrence: N⁶-Acetyladenosine has been identified as a modified nucleoside in the tRNA of the thermophilic archaeon Methanopyrus kandleri, suggesting a role in tRNA structure, stability, and function under extreme conditions.

Signaling Pathways

As an adenosine analog, this compound is expected to interact with adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). The activation of these G protein-coupled receptors can trigger various downstream signaling cascades. For instance, the activation of the A₁ adenosine receptor is often linked to the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of cAMP can affect numerous cellular processes.

The diagram below illustrates a potential signaling pathway for this compound, acting through an inhibitory adenosine receptor like A₁.

References

N-Acetyladenosine molecular structure and CAS number.

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyladenosine (ac6A) is a naturally occurring modified nucleoside, an analogue of adenosine, that has garnered significant interest within the scientific community.[1][2][] Initially identified as a component of transfer RNA (tRNA) in thermophilic organisms, its role has expanded to encompass potential therapeutic applications, particularly in oncology.[1][4] This technical guide provides a detailed overview of the molecular characteristics, biological significance, and experimental methodologies related to this compound, serving as a vital resource for researchers in drug discovery and molecular biology.

Molecular Structure and Physicochemical Properties

This compound is characterized by an acetyl group attached to the exocyclic amine at the N6 position of the adenine base. This modification distinguishes it from its parent molecule, adenosine.

Chemical Structure:

-

IUPAC Name: N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide

-

Molecular Formula: C12H15N5O5

-

CAS Number: 16265-37-5

A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| CAS Number | 16265-37-5 | |

| Molecular Formula | C12H15N5O5 | |

| Molecular Weight | 309.28 g/mol | |

| Appearance | White to Off-white Powder | |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | |

| Storage | Store at -20 °C | |

| Purity | ≥95% | |

| Canonical SMILES | CC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O | |

| InChIKey | SLLVJTURCPWLTP-WOUKDFQISA-N |

Biological Significance and Therapeutic Potential

This compound has demonstrated a range of biological activities, making it a molecule of interest for therapeutic development.

Role as a Modified Nucleoside in tRNA

This compound has been identified as a post-transcriptionally modified nucleoside in the tRNA of certain organisms, such as the archaeal methanogen Methanopyrus kandleri. These modifications in tRNA are crucial for influencing the molecule's tertiary structure, stability, and coding properties.

Anticancer Activity and Apoptosis Induction

A significant area of research for this compound is its potential as an anticancer agent. As a nucleoside analog, it has been shown to inhibit the growth of malignant cells and induce apoptosis. While the precise signaling pathway for this compound-induced apoptosis is still under investigation, it is hypothesized to share mechanisms with other adenosine analogs which can involve the activation of intrinsic apoptotic pathways. Adenosine itself has been shown to induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins and stimulating the release of cytochrome c, acting through pathways such as the PI3K/Akt/mTOR signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound and its derivatives involves the regioselective alkylation of a protected adenosine precursor.

Objective: To synthesize this compound from adenosine.

Materials:

-

Adenosine

-

Acetic anhydride

-

Pyridine

-

Methanol

-

Imidazole

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

Protection of Adenosine:

-

Dissolve adenosine in pyridine.

-

Add an excess of acetic anhydride to the solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 24 hours. This results in the peracetylation of the ribose hydroxyl groups and the N6-amino group.

-

-

Selective N-deacetylation:

-

The resulting pentaacetylated adenosine is then selectively N-deacetylated.

-

Dissolve the crude product in methanol containing imidazole.

-

Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC) until the desired N6-acetyl-2',3',5'-tri-O-acetyladenosine is formed.

-

-

Deprotection of Ribose Hydroxyl Groups:

-

The tri-O-acetylated intermediate is then subjected to deacetylation of the ribose hydroxyls.

-

This can be achieved by treatment with methanolic ammonia or a mild base.

-

-

Purification:

-

The final product, this compound, is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane.

-

The structure and purity of the synthesized compound should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

-

Quantitative Analysis by HILIC-MS/MS

Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) is a sensitive method for the quantitative analysis of modified nucleosides like this compound in biological samples.

Objective: To quantify the concentration of this compound in a biological matrix (e.g., serum).

Materials:

-

Biological sample (e.g., serum)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Water (H2O) with 0.1% formic acid

-

Isotope-labeled internal standard (e.g., 13C-labeled this compound)

-

HILIC column

Procedure:

-

Sample Preparation:

-

Thaw the serum sample on ice.

-

Spike the sample with the isotope-labeled internal standard.

-

Precipitate proteins by adding a 2:1 (v/v) mixture of pre-chilled methanol and acetonitrile.

-

Vortex the mixture and incubate at -20°C for 2 hours.

-

Centrifuge at 13,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and evaporate to dryness under vacuum.

-

Reconstitute the dried sample in an appropriate solvent, such as 9:1 (v/v) acetonitrile/water.

-

-

HILIC-MS/MS Analysis:

-

Inject the prepared sample into the HILIC-MS/MS system.

-

Use a HILIC column for chromatographic separation.

-

The mobile phase can consist of a gradient of acetonitrile and water with a formic acid modifier.

-

Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both this compound and its internal standard in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a proposed signaling pathway for this compound-induced apoptosis and a typical experimental workflow for its synthesis and characterization.

Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

N-Acetyladenosine in Hyperthermophilic Archaea: A Technical Whitepaper on its Putative Function and Analysis

Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

Hyperthermophilic archaea thrive in environments with extreme temperatures, necessitating unique biochemical adaptations to maintain the stability and function of their cellular machinery. Among these adaptations, the post-transcriptional modification of nucleic acids, particularly transfer RNA (tRNA), is of paramount importance. This technical guide focuses on N-Acetyladenosine, a modified nucleoside identified in the tRNA of hyperthermophilic archaea. While research into its specific roles is ongoing, this document synthesizes the current understanding of its likely function in thermal stabilization, presents methodologies for its detection, and provides a framework for future investigation. The discovery of this compound in these organisms opens new avenues for understanding RNA biology at high temperatures and may offer novel targets for biotechnological and therapeutic applications.

Introduction: The Significance of RNA Modification in Hyperthermophiles

Hyperthermophilic archaea, with optimal growth temperatures exceeding 80°C, have evolved a suite of molecular strategies to counteract the denaturing effects of extreme heat on essential biomolecules. While adaptations in protein structure and membrane lipid composition are well-documented, the stabilization of nucleic acids, particularly RNA, is critical for survival. RNA molecules are inherently susceptible to thermal degradation, and maintaining their structural integrity is vital for processes such as protein synthesis.

Post-transcriptional modifications of nucleosides in RNA are a key strategy for enhancing molecular stability. These modifications can influence the tertiary structure, folding kinetics, and functional properties of RNA molecules. In hyperthermophiles, tRNAs are particularly rich in modified nucleosides, which are thought to be crucial for their function at high temperatures[1][2][3]. One such modification is the acetylation of adenosine to form this compound.

This compound: A Modified Nucleoside in Hyperthermophilic Archaea

N6-acetyladenosine (ac6A) has been identified as a constituent of transfer RNA in the hyperthermophilic archaeon Methanopyrus kandleri, which has an optimal growth temperature of 98°C[4]. This discovery confirmed the presence of this acetylated nucleoside in organisms living at the upper temperature limits of life. The modification pattern of tRNA in M. kandleri was found to be exceptionally diverse and more similar to that of thermophilic crenarchaeota than other methanogens[4].

While the specific function of this compound in hyperthermophilic archaea has not been extensively elucidated, its presence in tRNA strongly suggests a role in thermal stabilization. It is hypothesized that the acetyl group contributes to the structural integrity of the tRNA molecule, likely through effects on base stacking and the conformational dynamics of the ribose-phosphate backbone. The stabilization of the D-loop and T-loop interactions in tRNA is critical for maintaining the L-shaped tertiary structure required for its function in translation.

Quantitative Data on Modified Nucleosides in Archaea

Direct quantitative data for this compound in hyperthermophilic archaea, such as its molar ratio to unmodified adenosine or its intracellular concentration under varying temperature stresses, is not yet available in the published literature. However, studies on other modified nucleosides in thermophiles provide a basis for understanding their abundance and potential regulatory roles. The table below summarizes some modified nucleosides found in thermophilic and hyperthermophilic archaea, highlighting the diversity of these modifications.

| Modified Nucleoside | Abbreviation | Location in RNA | Organism(s) | Putative Function | Reference(s) |

| N6-Acetyladenosine | ac6A | tRNA | Methanopyrus kandleri | Structural stability | **** |

| Archaeosine | G+ | tRNA (D-loop) | Various Archaea | Structural stability | |

| N2,N2-Dimethylguanosine | m2,2G | tRNA | Thermococcus kodakarensis | Structural stability | |

| 1-Methyladenosine | m1A | tRNA | Various Archaea | Destabilizes Watson-Crick pairing, promotes tertiary interactions | |

| Pseudouridine | Ψ | tRNA, rRNA | Various Archaea | Enhances base stacking and backbone stability | |

| 5-Methylcytidine | m5C | tRNA, rRNA | Various Archaea | Thermal stabilization | |

| N4-Acetylcytidine | ac4C | rRNA, tRNA | Eukaryotes and Archaea | Increases C-G base pair stability |

Putative Signaling Pathways and Functional Roles

Currently, there is no direct evidence for this compound being involved in specific signaling pathways in hyperthermophilic archaea. Its primary role is likely structural, contributing to the overall stability and functionality of tRNA during protein synthesis at high temperatures. However, the possibility of it acting as a metabolic indicator or a regulatory signal in response to thermal stress cannot be entirely ruled out and warrants further investigation.

The diagram below illustrates the hypothesized role of this compound and other modifications in maintaining tRNA structural integrity, which is essential for key translational processes.

Experimental Protocols

The identification and quantification of this compound and other modified nucleosides in archaeal RNA primarily rely on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on methodologies reported in the literature.

Protocol: Analysis of Modified Nucleosides in Archaeal tRNA by LC-MS/MS

Objective: To isolate total RNA from hyperthermophilic archaea, digest it to individual nucleosides, and analyze the resulting mixture by LC-MS/MS to identify and quantify this compound.

Materials:

-

Archaeal cell culture

-

RNA extraction kit (e.g., TRIzol-based)

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

LC-MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)

-

Analytical column (e.g., C18 reverse-phase)

-

This compound standard

Methodology:

-

Cell Culture and Harvesting:

-

Grow the hyperthermophilic archaeal strain under optimal conditions to the desired cell density.

-

Harvest cells by centrifugation at appropriate speed and temperature.

-

Wash the cell pellet with a suitable buffer and store at -80°C until RNA extraction.

-

-

Total RNA Extraction:

-

Extract total RNA from the cell pellet using a commercial RNA extraction kit or a standard phenol-chloroform extraction protocol.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

-

RNA Digestion to Nucleosides:

-

To a solution of total RNA (1-10 µg), add Nuclease P1 and incubate according to the manufacturer's instructions to digest the RNA into 5'-mononucleotides.

-

Subsequently, add bacterial alkaline phosphatase to dephosphorylate the mononucleotides to nucleosides. Incubate as recommended.

-

Terminate the reaction, for example, by heat inactivation or filtration.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Inject the nucleoside mixture onto a C18 reverse-phase column.

-

Perform separation using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

-

The gradient should be optimized to resolve the canonical and modified nucleosides.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection of this compound and other target nucleosides. The MRM transition for this compound would be based on the fragmentation of the protonated molecule [M+H]+ to its characteristic product ions (e.g., the protonated adenine base).

-

Develop a standard curve using the this compound standard for absolute quantification.

-

-

The workflow for this experimental protocol is visualized in the diagram below.

Biosynthesis of this compound

The biosynthetic pathway for this compound in hyperthermophilic archaea has not yet been elucidated. It is presumed to involve an acetyltransferase that utilizes acetyl-CoA as the acetyl group donor and adenosine within a tRNA molecule as the substrate. The identification of the specific enzyme(s) and the corresponding gene(s) is a key area for future research. A proposed, hypothetical biosynthesis pathway is depicted below.

References

- 1. Distinct Modified Nucleosides in tRNATrp from the Hyperthermophilic Archaeon Thermococcus kodakarensis and Requirement of tRNA m2G10/m22G10 Methyltransferase (Archaeal Trm11) for Survival at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. RNA stabilization in hyperthermophilic archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N6-Acetyladenosine: a new modified nucleoside from Methanopyrus kandleri tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Occurrence of N-Acetyladenosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetyladenosine, a modified nucleoside, represents a nascent yet intriguing area of biochemical and pharmacological research. Unlike its well-studied counterpart, N6-methyladenosine (m6A), the distribution, physiological roles, and regulatory mechanisms of this compound are not yet fully elucidated. This technical guide provides a comprehensive overview of the current knowledge regarding the occurrence of this compound in various organisms, details the analytical methodologies for its detection and quantification, and explores its potential biological significance. The limited availability of extensive quantitative data underscores the need for further investigation into this potentially important biomolecule.

Occurrence of this compound in Different Organisms

The presence of this compound has been confirmed in the domain of Archaea. However, comprehensive quantitative data across a wide range of organisms remains largely unavailable, with research heavily focused on other adenosine modifications like N6-methyladenosine.

Data Presentation: Quantitative Occurrence of this compound

| Organism Domain | Species | Tissue/Cellular Component | Method of Detection | Concentration | Reference |

| Archaea | Methanopyrus kandleri | transfer RNA (tRNA) | Liquid Chromatography-Mass Spectrometry | Not Quantified | [1] |

Note: The table highlights the current scarcity of quantitative data for this compound in various biological systems.

Experimental Protocols for Detection and Quantification

The primary method for the identification and quantification of this compound is Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and specificity required to detect and quantify modified nucleosides in complex biological matrices.

General Protocol for this compound Quantification by LC-MS/MS

This protocol is a generalized procedure adaptable for the analysis of this compound in various biological samples such as cell lysates, tissues, and biofluids.

2.1.1. Sample Preparation

-

Extraction: Homogenize tissue or cell samples in a cold buffer (e.g., phosphate-buffered saline). For biofluids like plasma, proceed to protein precipitation.

-

Protein Precipitation: Add a cold organic solvent such as acetonitrile or methanol to the sample at a specific ratio (e.g., 3:1 v/v), vortex thoroughly, and incubate at -20°C for at least 2 hours to precipitate proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites, including this compound.

-

Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent compatible with the LC-MS/MS system (e.g., 5% acetonitrile in water).

2.1.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining and separating polar compounds like nucleosides.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL of the reconstituted sample.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for nucleosides.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, providing high specificity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and a stable isotope-labeled internal standard need to be determined. For this compound (C12H15N5O5, molecular weight: 309.28 g/mol ), the precursor ion would be [M+H]+ at m/z 310.1. Product ions would be generated by fragmentation of the precursor ion (e.g., loss of the ribose moiety).

-

Internal Standard: A stable isotope-labeled this compound (e.g., with 13C or 15N) should be used for accurate quantification to correct for matrix effects and variations in instrument response.

-

2.1.3. Data Analysis

-

Quantification: Generate a standard curve using known concentrations of a pure this compound standard.

-

Concentration Calculation: Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Experimental Workflow Diagram

Potential Signaling Pathways and Biological Functions

Direct evidence for signaling pathways involving this compound is currently lacking in the scientific literature. However, based on the known roles of adenosine and the process of acetylation, a hypothetical framework for its synthesis, degradation, and potential downstream effects can be proposed. This model should be considered speculative and serves as a guide for future research.

Hypothetical Biosynthesis and Degradation Pathway

This compound is likely synthesized by the enzymatic transfer of an acetyl group from Acetyl-CoA to adenosine. This reaction would be catalyzed by an "Adenosine N-acetyltransferase". Conversely, its degradation would involve the hydrolytic removal of the acetyl group by an "this compound hydrolase", yielding adenosine and acetate.

Postulated Biological Roles

Given that this compound is an analog of adenosine, it may interact with components of adenosine signaling pathways. Adenosine is a crucial signaling molecule that exerts its effects through four G protein-coupled receptors: A1, A2A, A2B, and A3. These receptors are involved in a myriad of physiological processes, including cardiovascular function, neurotransmission, and inflammation.

It is plausible that this compound could:

-

Act as a ligand for adenosine receptors: It may bind to one or more of the adenosine receptor subtypes, either as an agonist or an antagonist, thereby modulating downstream signaling cascades.

-

Influence adenosine metabolism: It could compete with adenosine for enzymes involved in its metabolism, such as adenosine kinase or adenosine deaminase, thus indirectly affecting cellular adenosine levels.

-

Serve as a precursor: The acetylated form might have unique transport or stability properties, serving as a protected form of adenosine.

The acetylation of adenosine could also impact its interaction with RNA, although its presence has so far only been confirmed in tRNA. In this context, it may play a role in tRNA structure, stability, and function in translation.

Conclusion and Future Directions

The study of this compound is in its infancy. The confirmed presence in archaeal tRNA suggests a fundamental biological role that has been largely overlooked. The immediate priorities for future research should be:

-

Development of sensitive and specific analytical methods: To enable accurate quantification of this compound in a wide range of biological samples.

-

Systematic screening for its occurrence: To determine its distribution across different species, tissues, and cellular compartments.

-

Identification and characterization of the enzymes responsible for its synthesis and degradation.

-

Functional studies: To elucidate its biological roles, including its potential interaction with adenosine receptors and its impact on RNA metabolism and cellular signaling.

A deeper understanding of this compound biology holds the potential to uncover novel regulatory mechanisms and may present new opportunities for therapeutic intervention in various diseases.

References

N-Acetyladenosine: A Technical Guide to Its Potential as a Novel Biomarker

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Modified nucleosides are emerging as critical biomarkers for the early detection, diagnosis, and prognosis of various diseases, including cancer and neurological disorders. While N6-methyladenosine (m6A) has been the subject of extensive research, other modifications such as N-Acetyladenosine (ac6A) represent a nascent and promising area of investigation. This technical guide provides a comprehensive overview of this compound, its known biological context, and a proposed framework for its validation as a potential biomarker. It includes detailed experimental protocols for quantification and visual workflows to guide future research in this innovative field.

Introduction to this compound

This compound (ac6A) is a post-transcriptionally modified nucleoside, an analog of adenosine where an acetyl group is attached to the nitrogen atom at the 6th position of the adenine base.[1] Its discovery is more recent and its functions far less understood compared to the well-studied N6-methyladenosine (m6A). The first identification of this compound as a natural RNA constituent was in the transfer RNA (tRNA) of the hyperthermophilic archaeon Methanopyrus kandleri.[2]

The exploration of modified nucleosides as circulating biomarkers in biofluids like blood and urine is driven by their stability and direct correlation with cellular metabolic and epigenetic states. Dysregulation in RNA modification pathways is a known hallmark of various cancers and neurological diseases.[3][4] While elevated levels of m6A in peripheral blood RNA have been proposed as a diagnostic biomarker for non-small cell lung cancer, colorectal cancer, and breast cancer, the potential of this compound remains largely unexplored.[5] This guide outlines the necessary methodologies to investigate and validate ac6A as a novel biomarker.

Physicochemical Properties

A clear understanding of the physical and chemical characteristics of this compound is fundamental for the development of accurate detection and quantification methods.

| Property | Value | Reference |

| Chemical Formula | C12H15N5O5 | |

| Molecular Weight | 309.28 g/mol | |

| IUPAC Name | N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide | |

| CAS Number | 16265-37-5 | |

| Synonyms | n6-acetyladenosine, ac6A |

Potential Signaling Pathways and Biological Function

As an adenosine analog, this compound could hypothetically interact with purinergic signaling pathways, primarily through adenosine receptors (A1, A2A, A2B, A3). These G-protein coupled receptors are integral to regulating a vast array of physiological processes, including neurotransmission, inflammation, and cardiovascular function. The activation of these receptors typically leads to downstream effects via the modulation of adenylyl cyclase and phospholipase C activity. However, the specific affinity and functional impact of this compound on these receptors have not been experimentally determined. Its confirmed role is as a component of tRNA, where modified nucleosides are crucial for structural stability and proper codon recognition during translation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N6-Acetyladenosine: a new modified nucleoside from Methanopyrus kandleri tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Roles and implications of mRNA N6 ‐methyladenosine in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of N6-methyladenosine modification in central nervous system diseases and related therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Uncharted Territory of the Epitranscriptome: An Introduction to N-Acetyladenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of epitranscriptomics, the study of post-transcriptional RNA modifications, has unveiled a complex layer of gene regulation. While modifications like N6-methyladenosine (m6A) and N4-acetylcytidine (ac4C) have been extensively studied, N-acetyladenosine (ac6A) remains a largely enigmatic mark on the RNA landscape. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge of ac6A. It details its initial discovery and, due to the scarcity of direct research on ac6A in mammalian systems, draws parallels with the well-characterized ac4C modification to postulate potential enzymatic machinery, detection methodologies, and functional roles. This document aims to equip researchers with the foundational knowledge required to explore this nascent area of RNA biology and to stimulate investigation into the potential significance of ac6A in health and disease.

Introduction to this compound (ac6A)

This compound (ac6A) is a post-transcriptional modification of RNA where an acetyl group is added to the nitrogen atom at the 6th position of adenosine. Unlike its heavily researched counterpart, N6-methyladenosine (m6A), the prevalence and function of ac6A in the epitranscriptome of higher eukaryotes are yet to be established.

The first and, to date, most definitive identification of ac6A as a natural RNA constituent was in the transfer RNA (tRNA) of the hyperthermophilic archaeon Methanopyrus kandleri.[1] This discovery hinted at its potential role in stabilizing RNA structure and function in extreme environments. While some commercial suppliers list this compound as a compound with potential anti-cancer properties, substantial peer-reviewed evidence and mechanistic studies in mammalian systems are currently lacking.

The exploration of ac6A's role in the epitranscriptome is in its infancy. This guide will therefore leverage the more established understanding of another acetylated RNA modification, N4-acetylcytidine (ac4C), to provide a hypothetical framework for the study of ac6A.

The Enzymatic Machinery of RNA Acetylation: A Look at the NAT10 Family

Currently, there are no identified "writer," "reader," or "eraser" enzymes specifically for ac6A in any organism. However, the machinery for ac4C provides a valuable point of comparison.

2.1. The "Writer": N-acetyltransferase 10 (NAT10)

The primary and only known enzyme responsible for installing ac4C on RNA is N-acetyltransferase 10 (NAT10).[2][3] NAT10 is a highly conserved enzyme with both acetyltransferase and RNA helicase domains. It has been shown to acetylate cytidine residues in various RNA species, including mRNA, rRNA, and tRNA.[2][3] While NAT10's substrate specificity appears to be for cytidine, it is plausible that other yet-to-be-identified acetyltransferases could target adenosine for acetylation.

Potential for an ac6A "Writer": The discovery of an ac6A writer would be a significant breakthrough. Such an enzyme might belong to the same GCN5-related N-acetyltransferase (GNAT) superfamily as NAT10 or could represent a novel class of RNA-modifying enzymes.

2.2. "Readers" and "Erasers": The Missing Pieces

For ac6A, there are no known reader or eraser proteins. In the context of ac4C, the direct functional consequences are often linked to changes in RNA structure and stability, which may preclude the need for specific reader proteins in some instances. The reversibility of ac6A, and therefore the existence of "eraser" deacetylases, also remains an open question. Histone deacetylases (HDACs) are known to remove acetyl groups from proteins, and it is conceivable that a member of this family or a related enzyme could act on acetylated RNA. For instance, HDAC6 has been shown to deacetylate the viral RNA sensor RIG-I.

Detection and Analysis of this compound

The definitive detection and quantification of ac6A in RNA are crucial for understanding its distribution and function. While specific protocols for ac6A are not yet established, methodologies developed for other RNA modifications can be adapted.

3.1. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and accurate quantification of modified nucleosides in RNA. A detailed protocol for the quantification of m6A in mRNA using LC-MS/MS has been established and could be adapted for ac6A.

Table 1: Hypothetical LC-MS/MS Parameters for ac6A Quantification

| Parameter | Value |

| Instrumentation | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Precursor Ion (m/z) | [To be determined empirically] |

| Product Ion (m/z) | [To be determined empirically] |

| Collision Energy | [To be determined empirically] |

| LC Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile/Water with Formic Acid Gradient |

3.2. Antibody-Based Enrichment: The Potential for ac6A-RIP-seq

A highly specific antibody against ac6A would enable the development of an acetylated RNA immunoprecipitation sequencing (acRIP-seq) method, similar to what has been developed for ac4C. This technique would allow for the transcriptome-wide mapping of ac6A sites.

Experimental Protocol: A Generic RIP-seq Protocol Adaptable for ac6A

A refined RIP-seq protocol has been developed for low-input materials for m6A, which can serve as a template for a future ac6A-RIP-seq protocol.

-

RNA Isolation and Fragmentation: Isolate total RNA from cells or tissues of interest. Fragment the RNA to an appropriate size (e.g., ~100 nucleotides) using enzymatic or chemical methods.

-

Immunoprecipitation: Incubate the fragmented RNA with an anti-ac6A antibody (once developed) conjugated to magnetic beads.

-

Washing: Perform stringent washes to remove non-specifically bound RNA.

-

Elution: Elute the ac6A-containing RNA fragments from the antibody-bead complexes.

-

Library Preparation and Sequencing: Construct a sequencing library from the eluted RNA fragments and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference transcriptome and identify peaks corresponding to ac6A-enriched regions.

Potential Biological Functions and Signaling Pathways

The biological significance of ac6A in mammalian cells is entirely speculative at this point. However, by drawing parallels with other RNA modifications, we can hypothesize potential roles.

4.1. Regulation of mRNA Translation and Stability

Like m6A, ac6A could influence mRNA translation efficiency and stability. The addition of a bulky acetyl group could alter the local RNA structure, potentially masking or revealing binding sites for RNA-binding proteins (RBPs) or microRNAs that regulate translation and decay.

4.2. Involvement in Disease

Dysregulation of RNA modifications is increasingly linked to various diseases, including cancer and metabolic disorders. If ac6A is found to play a role in gene regulation, its aberrant deposition or removal could contribute to disease pathogenesis. The potential anti-cancer properties of this compound as a chemical compound warrant further investigation into its role as an epitranscriptomic mark in cancer biology.

Future Directions and Outlook

The study of this compound epitranscriptomics is a field ripe for discovery. The immediate priorities for the research community should be:

-

Confirmation of ac6A in mammalian mRNA: Utilizing high-resolution mass spectrometry to definitively identify and quantify ac6A in the mRNA of various mammalian cell lines and tissues.

-

Identification of ac6A machinery: Employing proteomic and genetic screening approaches to discover the "writer," "reader," and "eraser" proteins for ac6A.

-

Development of detection tools: Generating a specific anti-ac6A antibody to enable transcriptome-wide mapping of this modification.

-

Functional characterization: Once the machinery is identified, genetic manipulation (e.g., CRISPR-Cas9 knockout) of these enzymes will be crucial to elucidate the functional consequences of ac6A.

Conclusion

This compound represents an unexplored frontier in the epitranscriptome. While its existence in mammalian mRNA and its functional significance remain to be demonstrated, the study of analogous RNA modifications provides a clear roadmap for future research. The potential for ac6A to be a key regulator of gene expression underscores the importance of investigating this "forgotten" RNA modification. Unraveling the biology of ac6A could open new avenues for understanding fundamental cellular processes and may lead to the development of novel therapeutic strategies for a range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N6-Substituted Adenosines using N-Acetyladenosine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of N6-substituted adenosines, a class of compounds with significant biological activities, including potential as cytokinin nucleosides and modulators of adenosine receptors.[1][2] The protocols outlined below utilize the versatile precursor, N-acetyladenosine, which, after full acetylation to N6-acetyl-2',3',5'-tri-O-acetyladenosine, allows for regioselective substitution at the N6-position. Two primary methods are detailed: direct alkylation with alkyl halides and the Mitsunobu reaction with alcohols.[3]

Introduction

N6-substituted adenosines are crucial in various biological processes and are valuable targets in drug discovery.[1][2] Their synthesis often requires a strategic approach to achieve regioselectivity. The use of N6-acetyl-2',3',5'-tri-O-acetyladenosine as a starting material provides a reliable method for directing substitution to the N6-position of the adenine ring. The acetyl group at the N6-position enhances the acidity of the N-H proton, facilitating its reaction with electrophiles, while the acetyl groups on the ribose sugar protect the hydroxyl moieties. Subsequent deprotection yields the desired N6-substituted adenosine derivatives.

Data Presentation: Synthesis of N6-Substituted Adenosines

The following table summarizes the yields of various N6-substituted adenosines prepared using either direct alkylation of N6-acetyl-2',3',5'-tri-O-acetyladenosine with alkyl halides or the Mitsunobu reaction with alcohols, followed by deprotection.

| N6-Substituent | Reagent | Method | Overall Yield (%) | Reference |

| Benzyl | Benzyl bromide | Alkylation | 78 | |

| 2-Fluorobenzyl | 2-Fluorobenzyl alcohol | Mitsunobu | 89 (of protected intermediate) | |

| 3-Fluorobenzyl | 3-Fluorobenzyl alcohol | Mitsunobu | 74 | |

| 2,6-Difluorobenzyl | 2,6-Difluorobenzyl alcohol | Mitsunobu | 85 | |

| 2-(Trifluoromethyl)benzyl | 2-(Trifluoromethyl)benzyl alcohol | Mitsunobu | 92 | |

| Biphenyl-4-ylmethyl | Biphenyl-4-methanol | Mitsunobu | Not specified | |

| Methyl | Methyl iodide | Alkylation | High | |

| Isopentenyl | Isopentenyl bromide | Alkylation | Good | |

| Furfuryl | Furfuryl alcohol | Mitsunobu | Not specified |

Experimental Protocols

Protocol 1: Synthesis of N6-acetyl-2',3',5'-tri-O-acetyladenosine (Starting Material)

This protocol describes the initial peracetylation of adenosine.

Materials:

-

Adenosine

-

Acetic anhydride

-

Pyridine

-

Methanol

-

Imidazole (optional, for selective N-deacetylation if pentaacetyladenosine is formed)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-